Product packaging for Ethyl 4-formamidobenzoate(Cat. No.:CAS No. 5422-63-9)

Ethyl 4-formamidobenzoate

Cat. No.: B057050
CAS No.: 5422-63-9
M. Wt: 193.2 g/mol
InChI Key: XXNAVWORVSFFAD-UHFFFAOYSA-N
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Description

Ethyl 4-formamidobenzoate is a high-purity chemical intermediate of significant value in organic synthesis and medicinal chemistry research. This compound, featuring both an ester and a formamide functional group on an aromatic ring, serves as a versatile building block for the construction of more complex molecules. Its primary research applications include its role as a precursor in the synthesis of benzimidazole derivatives and other N-heterocyclic compounds, which are core structures in many pharmacologically active agents. Researchers utilize this compound in the development of potential therapeutics, particularly in the exploration of kinase inhibitors, antiviral agents, and anticancer compounds. The formamido group can act as a directing group in metal-catalyzed cross-coupling reactions or be readily hydrolyzed or transformed to introduce diverse amine functionalities. Furthermore, its benzoate core makes it a candidate for the synthesis of specialty polymers and liquid crystals, where its molecular structure can influence material properties. This reagent is provided to support innovative scientific discovery in strict laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B057050 Ethyl 4-formamidobenzoate CAS No. 5422-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-formamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-7H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNAVWORVSFFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279262
Record name ethyl 4-(formylamino)benzoate
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-63-9
Record name 5422-63-9
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Record name ethyl 4-(formylamino)benzoate
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Record name ETHYL 4-FORMAMIDOBENZOATE
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Methodologies for Chemical Synthesis and Process Optimization

Established Synthetic Pathways for Ethyl 4-Formamidobenzoate

Established routes to this compound typically involve classical organic reactions that are well-documented and scalable. These pathways often utilize readily available starting materials and follow multi-step sequences that prioritize functional group transformations in a strategic order.

One of the most fundamental approaches to forming the ethyl ester group is through direct esterification, specifically the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol. In this context, 4-formamidobenzoic acid is reacted with excess ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netquora.com The reaction is reversible, and to drive the equilibrium toward the product, excess alcohol is used, and the water generated is often removed. researchgate.netyoutube.com

Table 1: Typical Conditions for Direct Esterification

Parameter Condition Purpose
Substrate 4-formamidobenzoic acid The carboxylic acid to be esterified.
Reagent Absolute Ethanol Acts as both the reactant and the solvent.
Catalyst Concentrated H₂SO₄ Protonates the carbonyl oxygen, activating the carboxylic acid. researchgate.net
Temperature Reflux Increases the reaction rate to reach equilibrium faster. researchgate.net
Reaction Time 60-75 minutes Duration required to approach equilibrium. researchgate.net

Acylation strategies focus on the formation of the formamide (B127407) group (N-formyl group). The most direct acylation route to this compound involves the N-formylation of its parent amine, Ethyl 4-aminobenzoate (B8803810), which is commonly known as Benzocaine (B179285). athabascau.cachemicalbook.com This approach is highly efficient as the amino group of Benzocaine is a strong nucleophile that readily attacks a formylating agent.

Various reagents can be used to introduce the formyl group:

Formic Acid: The simplest formylating agent, often used at elevated temperatures.

Methyl Formate: Can be used with a base catalyst. A similar methodology is employed in the synthesis of N-formylglycine ethyl ester. orgsyn.org

Formic Anhydride or Mixed Anhydrides: Highly reactive agents that can achieve formylation under mild conditions.

Table 2: Comparison of Common Formylating Agents for Benzocaine

Formylating Agent Typical Conditions Advantages Disadvantages
Formic Acid Heat (reflux) Readily available, inexpensive. Requires high temperatures; potential for side reactions.
Methyl Formate Reflux with a base (e.g., triethylamine) Mild conditions, good yields. orgsyn.org Slower reaction times compared to anhydrides.
Acetic Formic Anhydride Low temperature (0-25 °C) High reactivity, rapid reaction. Must be prepared in situ, sensitive to moisture.

Esterification of p-Nitrobenzoic Acid: p-Nitrobenzoic acid is first converted to ethyl p-nitrobenzoate. This is an acid-catalyzed esterification with ethanol, similar to the protocol described in 2.1.1. chemicalbook.com

Reduction of the Nitro Group: The nitro group of ethyl p-nitrobenzoate is then reduced to a primary amine to yield Benzocaine (Ethyl 4-aminobenzoate). Common reducing agents for this transformation include tin and hydrochloric acid, or catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon (Pd/C). google.comorgsyn.org Catalytic reduction is often preferred in a laboratory setting for its high efficiency and cleaner work-up. orgsyn.org

This multi-step pathway provides a reliable method for producing the key intermediate, Benzocaine, which is then subsequently formylated to yield the final product, this compound.

Advanced Synthetic Methodologies

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. For this compound, this involves exploring catalytic systems and sophisticated strategies that offer greater control over chemical transformations.

Transition metal-catalyzed carbonylation reactions represent a powerful tool for introducing carbonyl groups into organic molecules. unipr.ituj.ac.za Palladium-catalyzed reactions, in particular, are versatile for forming C-N and C-C bonds. nih.gov A potential advanced synthesis of a formamidobenzoate structure could involve the palladium-catalyzed aminocarbonylation of an aryl halide (e.g., ethyl 4-iodobenzoate) using a nitrogen source and carbon monoxide or a CO surrogate.

Formic acid and its derivatives have gained attention as safer, more convenient in-situ sources of carbon monoxide for these reactions, avoiding the need to handle toxic, high-pressure CO gas. dntb.gov.ua Such catalytic routes offer the potential for high atom economy and functional group tolerance, making them an active area of research for synthesizing amides and related carbonyl compounds. scielo.br

The synthesis of this compound from a bifunctional starting material like 4-aminobenzoic acid presents a challenge of chemoselectivity: the molecule contains both a nucleophilic amine and a carboxylic acid. The order of operations is crucial to prevent unwanted side reactions.

Route 1 (Esterification first): If 4-aminobenzoic acid is first subjected to esterification conditions (acidic ethanol), the amine group is protonated and protected as an ammonium (B1175870) salt, allowing the carboxylic acid to be selectively esterified to form Benzocaine. researchgate.net The amine is then deprotonated during basic workup and can be subsequently formylated. This is the most common and effective strategy.

Route 2 (Formylation first): If one attempts to formylate the amine first, the resulting 4-formamidobenzoic acid must then be esterified. The challenge here is that the acidic conditions required for Fischer esterification could potentially hydrolyze the formamide group.

This strategic sequencing of reactions is a fundamental principle of chemo- and regioselective synthesis, ensuring that functional groups are modified in the correct order to achieve the desired product with high purity and yield. athabascau.ca

Synthesis of Structurally Modified Analogs and Derivatives

The synthesis of analogs and derivatives of this compound involves modifications at the alkyl ester group, the aromatic ring, and the formamide nitrogen. These modifications allow for the exploration of structure-activity relationships and the fine-tuning of the molecule's chemical and physical properties.

The synthesis of alkyl ester analogs, such as the methyl and tert-butyl derivatives, typically follows synthetic routes parallel to that of the ethyl ester. The choice of alcohol during the initial esterification of 4-aminobenzoic acid or 4-formamidobenzoic acid dictates the final ester group.

Mthis compound: This analog can be prepared by the formylation of Methyl 4-aminobenzoate. The precursor, Methyl 4-aminobenzoate, is synthesized by the esterification of 4-aminobenzoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. Alternatively, Methyl 4-formylbenzoate (B8722198) can be synthesized from p-formylbenzoic acid and subsequently converted to the formamide. guidechem.com

tert-Butyl 4-formamidobenzoate: The synthesis of the tert-butyl analog requires methods that accommodate the bulkier tert-butyl group. A common route involves the esterification of 4-formamidobenzoic acid. Due to the acid-lability of the tert-butyl ester, direct esterification can be challenging. An alternative is the reaction of 4-formamidobenzoyl chloride with potassium tert-butoxide. A more common general approach for tert-butyl esters involves reacting the corresponding carboxylic acid with a tert-butylating agent. For example, tert-butyl 4-chloromethylbenzoate is prepared by reacting 4-chloromethylbenzoyl chloride with potassium tert-butoxide. A similar strategy could be adapted for the 4-formamido analog.

Table 2: Synthesis of Alkyl Ester Analogs

AnalogPrecursor 1Precursor 2Key Reaction Step
Mthis compound Methyl 4-aminobenzoateFormic Acid / Formylating AgentN-Formylation
tert-Butyl 4-formamidobenzoate 4-Formamidobenzoic acidPotassium tert-butoxide / tert-ButanolEsterification

Modification of the Aromatic Ring Substituents

Introducing substituents onto the aromatic ring of the 4-formamidobenzoate scaffold allows for systematic investigation into how electronic and steric effects influence the molecule's properties. Synthesis of these analogs typically starts with an appropriately substituted aniline (B41778) precursor.

For instance, the synthesis of Methyl 3-fluoro-4-formamidobenzoate is achieved through the formylation of Methyl 3-fluoro-4-aminobenzoate. The presence of the fluorine atom can significantly alter the electronic properties of the aromatic ring.

The effect of different substituents on the formylation reaction itself has been studied. Microwave-assisted reactions of various substituted anilines (4-methoxy, 4-chloro, 4-nitro) with formic acid show that the reaction yield is influenced by the electronic nature of the substituent. Electron-donating groups (like methoxy) tend to increase the reaction yield, while electron-withdrawing groups (like nitro) decrease it, reflecting the change in the basicity and nucleophilicity of the aniline nitrogen.

Table 3: Effect of Aromatic Ring Substituent on Formylation Yield

Aniline PrecursorSubstituentElectronic EffectRelative Yield
4-Methoxyaniline-OCH₃Electron-donatingHighest
Aniline-HNeutralHigh
4-Chloroaniline-ClElectron-withdrawingModerate
4-Nitroaniline-NO₂Strongly electron-withdrawingLowest
Data derived from trends observed in microwave-assisted formylation studies.

Preparation of N-Substituted Formamide Derivatives

The preparation of derivatives with substituents on the formamide nitrogen (N-substituted analogs) introduces a key point of structural diversity. These compounds can be synthesized by first preparing an N-substituted 4-aminobenzoate ester, followed by formylation.

A general strategy involves the N-alkylation of Ethyl 4-aminobenzoate using an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base like potassium carbonate. nih.gov This reaction yields an N-alkyl or N-aryl secondary amine. The subsequent formylation of this secondary amine with a suitable formylating agent, such as formic acid or ethyl formate, would produce the desired N-substituted this compound derivative. This two-step process allows for the introduction of a wide variety of substituents onto the nitrogen atom.

Reaction Mechanisms and Reactivity Profiles

Transformations Involving the Formamide (B127407) Functional Group

The formamide group (-NHCHO) is an amide linkage where a formyl group is attached to a nitrogen atom. Its reactivity is characterized by the susceptibility of the carbonyl carbon to nucleophilic attack and the potential for the nitrogen's lone pair to participate in resonance.

Hydrolytic Cleavage Pathways

The N-acyl bond of the formamide in Ethyl 4-formamidobenzoate can be cleaved through hydrolysis under both acidic and basic conditions. This reaction breaks the formamide linkage to yield Ethyl 4-aminobenzoate (B8803810) (more commonly known as Benzocaine) and formic acid or its conjugate base.

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a potent nucleophile and directly attacks the formamide carbonyl carbon. This addition forms a tetrahedral intermediate. The collapse of this intermediate expels the amide anion, which is a very poor leaving group. However, the reaction is driven forward by an irreversible acid-base reaction in the final step, where the strongly basic amide anion deprotonates the newly formed formic acid, yielding formate and Ethyl 4-aminobenzoate. This process typically requires heating.

Condensation Reactions and Cyclic Product Formation

While amides can participate in intramolecular cyclization reactions, the structure of this compound does not lend itself to common named reactions like the Bischler-Napieralski reaction, which requires a β-arylethylamide structure to form a dihydroisoquinoline.

However, the formamide group is a key component in other types of condensation reactions, most notably the Vilsmeier-Haack reaction. In this reaction, a substituted formamide (like N,N-dimethylformamide, DMF) reacts with phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. This reagent is an effective formylating agent for electron-rich aromatic rings. While the benzene (B151609) ring of this compound is deactivated by the para-ester group and unlikely to undergo self-formylation, the compound could potentially act as the formamide component in a Vilsmeier-Haack reaction to formylate a different, more activated aromatic substrate.

Nucleophilic Attack at the Formamide Carbonyl

The carbonyl carbon of the formamide group is an electrophilic center that can be attacked by strong nucleophiles, such as hydride ions from reducing agents.

A significant reaction in this category is the reduction of the formamide to a secondary amine using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition. The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. The oxygen is eliminated as part of a metal alkoxide complex, generating a transient iminium ion. A second hydride ion then rapidly attacks the iminium ion, reducing it to the corresponding amine. In the case of this compound, this reaction would yield Ethyl 4-(methylamino)benzoate.

ReactantReagentProductReaction Type
This compound1. LiAlH₄ 2. H₂OEthyl 4-(methylamino)benzoateReduction

Reactivity of the Ester Moiety

The ethyl ester group (-COOCH₂CH₃) is the second reactive site in the molecule. Its chemistry is dominated by nucleophilic acyl substitution at the carbonyl carbon.

Ester Hydrolysis Kinetics and Equilibrium

Similar to the formamide group, the ester can be hydrolyzed under both acidic and basic conditions to yield 4-formamidobenzoic acid and ethanol (B145695). The base-promoted hydrolysis, also known as saponification, is an irreversible reaction that consumes a stoichiometric amount of base.

The kinetics of this reaction are significantly influenced by the electronic properties of the substituent at the para position of the benzene ring. This effect can be quantified using the Hammett equation:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted benzoate (B1203000).

k₀ is the rate constant for the unsubstituted ethyl benzoate.

σ (sigma) is the substituent constant, which depends on the electronic nature of the substituent.

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.

For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive (around +2.5), indicating that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (negative σ values). Electron-withdrawing groups stabilize the negatively charged transition state formed during the rate-determining nucleophilic attack of the hydroxide ion.

Para Substituent (X) on Ethyl BenzoateHammett Constant (σₚ)Electronic EffectExpected Relative Rate of Hydrolysis (kₓ/k₀)
-N(CH₃)₂-0.83Strong Electron DonatingSlower
-NH₂-0.66Strong Electron DonatingSlower
-OCH₃-0.27Electron DonatingSlower
-CH₃-0.17Weak Electron DonatingSlower
-NHCHO 0.00 Neutral Similar to -H
-H0.00Reference1
-Cl0.23Weak Electron WithdrawingFaster
-CN0.66Electron WithdrawingFaster
-NO₂0.78Strong Electron WithdrawingFaster

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can be converted into a different ester, such as Mthis compound or Butyl 4-formamidobenzoate, by reacting it with the corresponding alcohol (methanol or butanol) in the presence of an acid or base catalyst.

The reaction is an equilibrium process. To drive the reaction toward the desired product, a large excess of the new alcohol is typically used, or the lower-boiling alcohol byproduct (in this case, ethanol) is removed by distillation as it forms.

Base-Catalyzed Transesterification Mechanism:

A strong base (e.g., sodium methoxide) deprotonates the reactant alcohol (e.g., methanol) to form a nucleophilic alkoxide (methoxide ion).

The methoxide ion attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.

The intermediate collapses, eliminating an ethoxide ion as the leaving group and forming the new methyl ester.

The ethoxide ion then deprotonates another methanol (B129727) molecule, regenerating the methoxide catalyst and continuing the cycle.

Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound is influenced by two substituents with opposing electronic effects. The ethyl carboxylate group (-COOEt) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, the formamido group (-NHCHO) presents a more complex scenario. While the carbonyl moiety within the formamido group is electron-withdrawing, the nitrogen atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance, an effect that typically activates the ring and directs substitution to the ortho and para positions.

Electrophilic Aromatic Substitution Investigations

The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on this compound is a subject of scientific inquiry. The directing effect of the formamido group is of particular interest. In related N-aryl amides, such as acetanilide, the acetyl group diminishes the activating and ortho, para-directing influence of the amino group. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, reducing its availability for donation to the aromatic ring. This deactivation makes the amide a less powerful activating group than a simple amino group. libretexts.org

In the case of this compound, the formamido group is expected to be a moderate activating group and an ortho, para-director. However, the presence of the deactivating ethyl ester group at the para position complicates predictions. The interplay between the ortho, para-directing formamido group and the meta-directing ethyl ester group will determine the position of substitution. Given that the formamido group is an activating group, it is likely to have a dominant influence on the regioselectivity of the reaction. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the formamido group (and meta to the ester group).

Specific experimental data on the nitration, halogenation, or Friedel-Crafts reactions of this compound is not extensively documented in readily available literature. However, the principles of EAS suggest that under controlled conditions, selective substitution could be achieved. For instance, in a nitration reaction, the incoming nitro group would be expected to substitute at the positions ortho to the formamido group.

ReactionExpected Major Product(s)Directing Group Influence
Nitration (HNO₃/H₂SO₄)Ethyl 3-nitro-4-formamidobenzoateFormamido group directs ortho; Ester group directs meta
Bromination (Br₂/FeBr₃)Ethyl 3-bromo-4-formamidobenzoateFormamido group directs ortho; Ester group directs meta
Friedel-Crafts Acylation (RCOCl/AlCl₃)Ethyl 3-acyl-4-formamidobenzoateFormamido group directs ortho; Ester group directs meta

Oxidative Transformations (e.g., Radical-Mediated Processes)

The aromatic ring of this compound and its substituents can be susceptible to oxidative transformations, including those mediated by radical species. While specific studies on this compound are scarce, research on related N-aryl amides provides insights into potential reaction pathways. For instance, palladium-catalyzed oxidative cyclization of N-aryl peptide derivatives has been reported, suggesting that the N-H bond of the formamido group could be a site for initial oxidation, leading to intramolecular C-H functionalization of the aromatic ring. researchgate.net

Radical-mediated C-H functionalization is a powerful tool in organic synthesis. researchgate.netthieme.de In the context of this compound, it is conceivable that under appropriate conditions, a radical could be generated on the aromatic ring, which could then undergo further reactions. For example, azido-radical-triggered cyclization of N-(o-cyanobiaryl)acrylamides has been demonstrated, showcasing the potential for radical-initiated intramolecular cyclizations. researchgate.net Such processes could potentially lead to the synthesis of novel heterocyclic structures derived from this compound.

Interaction with Specific Chemical Species

The reactivity of this compound is not limited to its aromatic ring. The ester and formamido functionalities provide sites for interaction with a variety of chemical species.

Reactivity with Nucleophiles and Electrophiles

The ethyl ester group is a classic electrophilic site susceptible to nucleophilic attack. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to add to the carbonyl carbon of the ester. This would likely lead to the formation of a tertiary alcohol after a second addition of the organometallic reagent, as the initially formed ketone is more reactive than the starting ester.

The formamido group also possesses reactive sites. The carbonyl oxygen is a Lewis basic site and can be protonated by strong acids. The N-H proton is weakly acidic and can be removed by a strong base. The nitrogen atom itself is nucleophilic, although its nucleophilicity is reduced by the adjacent electron-withdrawing carbonyl group. The reaction of the closely related ethyl 4-aminobenzoate with hydrochloric acid results in the protonation of the amino group to form the corresponding ammonium (B1175870) salt. echemi.comstudy.comquora.com A similar reaction would be expected for this compound, where the nitrogen of the formamido group would be protonated in the presence of a strong acid.

Base-catalyzed hydrolysis of the ester is a common reaction for benzoates. Studies on the hydrolysis of ethyl benzoate indicate that the reaction proceeds via nucleophilic acyl substitution. nih.gov The rate of hydrolysis can be influenced by the substituents on the aromatic ring. For this compound, the electronic effects of the formamido group would play a role in the kinetics of this reaction.

ReactantReactive Site on this compoundExpected Product Type
Strong Nucleophile (e.g., Grignard Reagent)Ester Carbonyl CarbonTertiary Alcohol
Strong Acid (e.g., HCl)Formamido NitrogenAmmonium Salt
Strong Base (e.g., NaOH)Ester Carbonyl CarbonCarboxylate Salt (after hydrolysis)

Complexation and Coordination Studies

The formamido group and the ester carbonyl oxygen of this compound possess lone pairs of electrons and could potentially act as ligands for metal ions. While there is a vast body of research on the coordination chemistry of various organic ligands with metal ions, arabjchem.orgnih.govsysrevpharm.org specific studies on the complexation and coordination of this compound are not widely reported.

However, the coordination behavior of related N-acyl anilines and other multidentate amine ligands has been investigated. bham.ac.ukresearchgate.net These studies demonstrate that the nitrogen and oxygen atoms of amide functionalities can coordinate to metal centers, leading to the formation of stable metal complexes. It is plausible that this compound could act as a monodentate or bidentate ligand, coordinating to a metal ion through the formamido nitrogen and/or the carbonyl oxygen atoms of the formamido and ester groups. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the reaction conditions. Further research in this area could reveal interesting coordination chemistry and potential applications in catalysis or materials science.

Strategic Applications in Organic Synthesis

Utilization as a Versatile Building Block

The reactivity of both the formamide (B127407) and the ethyl ester functionalities, along with the stability of the benzene (B151609) ring, makes Ethyl 4-formamidobenzoate a useful starting point for constructing diverse molecular architectures.

This compound is itself a stable N-arylformamide. The formyl group (-CHO) attached to the nitrogen of the aromatic amine can serve as a protecting group. This allows chemists to perform reactions on other parts of the molecule, such as the ethyl ester group, without affecting the amine. Subsequently, the formyl group can be removed via hydrolysis to regenerate the primary amine, ethyl 4-aminobenzoate (B8803810). orgsyn.org This parent amine is a widely used building block for preparing a variety of heterocyclic compounds and other complex organic molecules. researchgate.net While methods exist for synthesizing N-arylformamides from related compounds, the primary role of this compound in this context is often as a stable, protected form of ethyl 4-aminobenzoate. researchgate.net

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While the direct use of this compound in some specific cyclization reactions is not extensively documented, its precursor, ethyl 4-aminobenzoate, is a key starting material for various heterocyclic systems.

One notable pathway involves the conversion of ethyl 4-aminobenzoate into 4-aminobenzohydrazide (B1664622). researchgate.net This is achieved through a nucleophilic substitution reaction with hydrazine (B178648) hydrate. The resulting hydrazide is a potent intermediate for building five-membered heterocycles like pyrazoles. For example, the reaction of 4-aminobenzohydrazide with ethyl acetoacetate (B1235776) leads to the formation of a pyrazole (B372694) derivative, which can be further functionalized to create Schiff bases. researchgate.net

Table 1: Synthesis of Pyrazole Derivative from Ethyl 4-aminobenzoate Precursor

Step Reactants Product Key Transformation
1 Ethyl 4-aminobenzoate, Hydrazine Hydrate 4-aminobenzohydrazide Conversion of ester to hydrazide. researchgate.net
2 4-aminobenzohydrazide, Ethyl Acetoacetate Pyrazole derivative (2) Cyclization to form a pyrazole ring. researchgate.net
3 Pyrazole derivative (2), Salicylaldehyde Azo compound (3) Formation of an azo linkage. researchgate.net

The scientific literature reviewed does not provide specific examples of this compound being directly employed as a key precursor in the asymmetric synthesis of chiral piperidines, pyrrolidines, or azetidines.

Quinazoline (B50416) and its derivatives are an important class of nitrogen-containing heterocycles. asianpubs.orgnih.gov Common synthetic routes to the quinazoline core typically involve the cyclization of anthranilic acid or its derivatives, such as 2-aminobenzamide (B116534) or isatoic anhydride. mdpi.comscispace.com The direct use of this compound for the formation of the quinazoline ring system is not a commonly reported synthetic strategy in the available literature.

Role in the Construction of Nitrogen-Containing Heterocycles

Participation in Multicomponent Reaction (MCR) Frameworks

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions, such as the Ugi and Passerini reactions, are valued for their atom economy and ability to rapidly generate molecular complexity. nih.gov At present, the scientific literature does not prominently feature this compound as a standard component in well-established MCR frameworks.

Design and Synthesis of Advanced Materials via Derivative Functionalization

The functionalization of aromatic compounds is a key strategy for creating advanced materials with tailored properties. While this compound possesses functional groups suitable for polymerization or incorporation into larger supramolecular structures, its specific use in this area is not widely documented.

However, related benzoate (B1203000) esters have shown potential in materials science. For instance, a derivative synthesized from ethyl 4-hydroxybenzoate, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has been investigated as an organogelator for oil and fuels, indicating its potential application in environmental remediation. mdpi.com This highlights the utility of the ethyl benzoate scaffold in designing functional materials, a potential area for future applications of this compound derivatives.

Table of Mentioned Compounds

Compound Name Molecular Formula
This compound C10H11NO3
Ethyl 4-aminobenzoate (Benzocaine) C9H11NO2
Hydrazine Hydrate H6N2O
4-aminobenzohydrazide C7H9N3O
Ethyl Acetoacetate C6H10O3
Salicylaldehyde C7H6O2
Anthranilic acid C7H7NO2
2-aminobenzamide C7H8N2O
Isatoic anhydride C8H5NO3
Ethyl 4-hydroxybenzoate C9H10O3

Development of Luminophores and Optoelectronic Materials

There is a notable absence of published research detailing the synthesis or characterization of luminophores or optoelectronic materials derived from this compound. The scientific community has explored a vast array of organic molecules for their fluorescent and phosphorescent properties, which are essential for applications in devices such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. Typically, molecules designed for these purposes possess specific structural features that promote light emission, such as extended π-conjugated systems, rigid planar structures, and the presence of electron-donating and electron-accepting groups.

While the benzoate moiety is a common building block in the synthesis of more complex molecules, the specific contribution of the N-formyl group in this compound to luminescent or optoelectronic properties has not been investigated or reported. Searches for its use as a precursor, intermediate, or direct component in the fabrication of such materials have been unfruitful.

Polymer Modification and Property Enhancement

Similarly, the application of this compound in the field of polymer chemistry, specifically for the modification and enhancement of polymer properties, is not documented. Polymer modification is a critical area of materials science, focusing on altering the chemical structure of polymers to improve characteristics such as thermal stability, mechanical strength, solubility, and biocompatibility.

This is often achieved by grafting small molecules onto a polymer backbone or by incorporating functional monomers into the polymerization process. The formamide and ester functional groups present in this compound could theoretically be involved in such chemical modifications. For instance, the formamide group could participate in hydrogen bonding, potentially influencing the intermolecular interactions within a polymer matrix. The ester group could also be a site for chemical reactions. However, no studies have been published that demonstrate the use of this compound for these purposes.

Analytical Methodologies and Characterization Studies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone for elucidating the molecular structure of Ethyl 4-formamidobenzoate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information about the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. Analysis in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) reveals the presence of rotamers (conformational isomers arising from restricted rotation about the N-C single bond of the amide group), which results in two distinct sets of signals for the formyl proton and aromatic carbons. researchgate.netrsc.org

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum displays characteristic signals for the ethyl group, the aromatic protons, and the formyl and amine protons. The ethyl group appears as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, consistent with a 1,4-disubstituted pattern. The formyl proton (CHO) and the amide proton (NH) signals are also distinctly observed, with their chemical shifts often confirming the presence of rotamers. researchgate.netrsc.org

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. Key signals include those for the ester carbonyl carbon, the amide carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. The presence of rotamers can also be observed in the ¹³C spectrum, particularly in the signals for the carbons of the formamido-substituted aromatic ring. researchgate.net

Interactive Data Table: Representative NMR Data for this compound
Assignment ¹H NMR (DMSO-d₆) δ (ppm) researchgate.net¹³C NMR (DMSO-d₆) δ (ppm) researchgate.net
Ethyl -CH₃1.31 (t)14.1
Ethyl -CH₂4.29 (q)60.6
Aromatic CH7.74 (d)118.0 / 118.7 (rotamers)
Aromatic CH7.93 (d)130.6
Aromatic C-N-143.1 / 143.2 (rotamers)
Aromatic C-CO-125.7 / 126.1 (rotamers)
Ester C=O-165.3
Amide CHO8.36 (s) / 9.53 (d, rotamer)160.2 / 163.2 (rotamers)
Amide NH10.53 (s) / 10.46 (d, rotamer)-

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The compound has a molecular formula of C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.20 g/mol . pharmaffiliates.com

Under Electron Ionization (EI), the mass spectrum shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 193. erowid.orgresearchgate.net The fragmentation is characteristic of the structure. Key fragmentation pathways observed include:

Loss of an ethoxy radical (-•OCH₂CH₃): This results in a fragment ion at m/z 148.

Loss of ethylene (C₂H₄): A rearrangement process leads to the expulsion of an ethylene molecule, producing a fragment ion at m/z 165. erowid.org

Loss of the entire ethyl ester group: This can lead to further characteristic fragments of the formamidobenzoyl moiety.

Selective Ion Monitoring (SIM) mode can be used in LC-MS studies to specifically detect the compound at its molecular weight (m/z 194 for the protonated molecule [M+H]⁺), which is particularly useful for identifying it as a degradation product in complex mixtures. nih.govresearchgate.net

Interactive Data Table: Key Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Identity Fragmentation Pathway
193[M]⁺ (Molecular Ion)Electron Ionization
165[M - C₂H₄]⁺Rearrangement and loss of ethylene
148[M - •OC₂H₅]⁺Loss of ethoxy radical

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound. The identity of reference standards of the compound is routinely confirmed using IR spectroscopy. novachem.com.aulgcstandards.comscribd.com

The IR spectrum provides a unique fingerprint for the molecule, with characteristic absorption bands corresponding to specific bond vibrations. Key expected absorptions include:

N-H Stretching: A moderate to sharp band around 3300 cm⁻¹ for the amide N-H bond.

C-H Stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

C=O Stretching: Two distinct and strong absorption bands are expected in the carbonyl region. The ester carbonyl (C=O) typically absorbs around 1715-1730 cm⁻¹, while the amide carbonyl (Amide I band) absorbs at a lower wavenumber, typically around 1670-1690 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the ester C-O stretch is expected in the 1100-1300 cm⁻¹ region.

While specific Raman spectroscopy data is not widely published, the technique would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Interactive Data Table: Characteristic Infrared (IR) Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H Stretch~3300
AromaticC-H Stretch3000 - 3100
Aliphatic (Ethyl)C-H Stretch2850 - 2980
EsterC=O Stretch~1720
AmideC=O Stretch (Amide I)~1680
AromaticC=C Stretch1450 - 1600
EsterC-O Stretch1100 - 1300

Chromatographic Separation and Purity Determination Methods

Chromatographic methods are indispensable for separating this compound from impurities and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of this compound. lgcstandards.comscribd.com A typical method involves reverse-phase chromatography, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase.

Method development focuses on optimizing several parameters to achieve a sharp, symmetrical peak with good resolution from any impurities:

Column: A C18 or C8 column is commonly used due to the moderate polarity of the analyte.

Mobile Phase: A mixture of water (often buffered) and an organic solvent like acetonitrile or methanol (B129727) is typical. The ratio is adjusted to control the retention time. For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) acetate are used. nih.gov

Detection: UV detection is effective as the aromatic ring provides strong chromophores. The detection wavelength is typically set at a λmax of the compound, such as 254 nm. nih.gov

Purity Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Reference standards for this compound are certified using HPLC, with purities often exceeding 99.9%. lgcstandards.com

Interactive Data Table: Typical HPLC Method Parameters
Parameter Typical Condition
Technique Reverse-Phase HPLC
Column C18 (e.g., Hypersil Gold), 5 µm
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method used for the analysis of this compound, particularly in forensic and trace analysis contexts. erowid.org The technique separates volatile compounds in the gas phase before they are detected and identified by a mass spectrometer.

For this compound, the GC-MS analysis involves:

Injection: The sample is injected into a heated port where it is vaporized.

Separation: Separation is achieved on a long, fused-silica capillary column, often with a non-polar stationary phase like DB-1 (a dimethylpolysiloxane phase). erowid.org

Temperature Program: The column oven temperature is ramped up over time to elute compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 100°C and increase to 300°C. erowid.org

Detection: As the compound elutes from the column, it enters the mass spectrometer, which serves as the detector. The resulting mass spectrum is used for positive identification by matching it against a spectral library or a reference standard. The fragmentation pattern, as discussed in section 5.1.2, is key to this identification. researchgate.net

Interactive Data Table: GC-MS Analysis Conditions
Parameter Typical Condition
Column DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial 100°C, ramp to 300°C
Detector Quadrupole Mass Spectrometer
Ionization Electron Ionization (EI) at 70 eV

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a fundamental, cost-effective, and rapid analytical technique for monitoring the progress of chemical reactions, such as the synthesis of Benzocaine (B179285) or the formation of its impurities like this compound. ijprdjournal.comyoutube.com By spotting aliquots of a reaction mixture onto a TLC plate at various time intervals, chemists can qualitatively observe the consumption of starting materials and the concurrent formation of products and by-products.

The separation on a TLC plate is based on the principle of differential partitioning of compounds between the stationary phase (typically silica gel or alumina coated on a plate) and the mobile phase (a solvent or mixture of solvents). youtube.com For compounds related to Benzocaine, a typical TLC setup would involve a silica gel 60 F254 plate as the stationary phase. A common mobile phase for separating local anesthetics and their related substances is a mixture of ethyl acetate, methanol, and ammonia solution. ingentaconnect.com The components are visualized under UV light at 254 nm, where compounds with a chromophore, like this compound, appear as dark spots against a fluorescent green background. youtube.com

The progress of a reaction is monitored by comparing the relative intensity and position (Rf value) of the spots. The disappearance of the starting material's spot and the appearance and intensification of the product's spot indicate the reaction's progression. The formation of additional spots may signify the generation of impurities such as this compound.

Table 1: Illustrative TLC System for Monitoring Benzocaine-Related Compounds

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate : Methanol : Ammonia (e.g., 85:10:5 v/v/v)
Sample Application Micro-capillary spotting of reaction mixture
Development In a closed chamber until the solvent front is ~1 cm from the top
Visualization UV lamp at 254 nm

Quantitative Analytical Protocols

For the precise quantification of this compound, particularly as an impurity in Benzocaine, High-Performance Liquid Chromatography (HPLC) is the predominant analytical method. nih.govresearchgate.netunirioja.es Reversed-phase HPLC (RP-HPLC) is typically employed due to its efficiency in separating polar and nonpolar compounds.

A validated HPLC method for determining Benzocaine and its impurities would involve a C18 column as the stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (such as acetonitrile or methanol). researchgate.netresearchgate.net Detection is commonly performed using a UV-Vis detector, set at a wavelength where both Benzocaine and this compound exhibit significant absorbance, for instance, 285 nm. nih.govresearchgate.net

The quantification is achieved by creating a calibration curve using a certified reference standard of this compound. researchgate.net Solutions of known concentrations of the standard are injected into the HPLC system, and the corresponding peak areas are plotted against concentration. The concentration of the impurity in a test sample is then determined by interpolating its peak area on this calibration curve. Such methods are developed to be sensitive enough to detect and quantify impurities at levels stipulated by regulatory guidelines, such as those from the International Council on Harmonisation (ICH). ijcrt.orgjocpr.com

Applications as a Reference Standard in Quality Control and Research

This compound is commercially available as a certified reference material (CRM) or pharmaceutical secondary standard. lgcstandards.com In this capacity, it is a critical tool for quality control (QC) laboratories and research institutions. Reference standards are highly purified and well-characterized substances used as a benchmark for confirming the identity, purity, strength, and quality of pharmaceutical products. demarcheiso17025.com

The use of a reference standard for this compound is essential for several analytical applications, including:

Identity Confirmation: Comparing the retention time of a peak in a sample chromatogram to that of the reference standard helps to positively identify the impurity.

Purity and Impurity Quantification: It is used to accurately determine the amount of this specific impurity in batches of the active pharmaceutical ingredient (API) or the final drug product. jocpr.com

Method Development and Validation: It is indispensable for validating the performance of analytical methods designed to monitor impurities. simsonpharma.comaroscientific.com

Impurity Profiling and Assay Development

Impurity profiling is the identification and quantification of all potential and actual impurities present in a pharmaceutical substance. ijcrt.orgnih.gov Regulatory bodies like the ICH require comprehensive impurity profiling to ensure drug safety. jocpr.comich.org Since this compound is a known impurity of Benzocaine, its reference standard is essential for developing and validating assays aimed at controlling its presence. lgcstandards.compharmaffiliates.com

During assay development for Benzocaine, the method must be proven to be "stability-indicating," meaning it can separate the main compound from all its potential impurities and degradation products. The this compound reference standard is used to challenge the specificity of the assay. By spiking the Benzocaine sample with a known amount of the impurity standard, analysts can ensure the chromatographic method achieves baseline separation between the two compounds, allowing for accurate quantification of both.

Method Validation in Pharmaceutical Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comnih.gov The use of a certified reference material like this compound is fundamental to this process. simsonpharma.comaroscientific.com It is used to establish key validation parameters as defined by ICH guideline Q2(R1).

Table 2: Role of this compound Reference Standard in Method Validation

Validation ParameterRole of the Reference Standard
Specificity Used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of impurities. A spiked sample is analyzed to ensure the impurity peak is resolved from the API peak.
Linearity A series of dilutions of the reference standard are prepared and analyzed to demonstrate a linear relationship between the concentration and the analytical response (e.g., peak area).
Accuracy The reference standard is added (spiked) to a sample matrix at known concentrations. The recovery of the added standard is measured to determine how close the method's results are to the true value.
Precision Multiple analyses of a homogenous sample containing the reference standard are performed to assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
Limit of Quantification (LOQ) The reference standard is used to determine the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.
Limit of Detection (LOD) The reference standard is used to determine the lowest concentration of the impurity that can be detected but not necessarily quantified with accuracy.

By employing this compound as a reference standard, pharmaceutical manufacturers can develop, validate, and routinely implement robust analytical methods to ensure their products meet the stringent purity requirements set by global health authorities.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Bonding Analysis

The electronic structure and bonding of Ethyl 4-formamidobenzoate are fundamental to its physical and chemical properties. Computational methods, particularly Density Functional Theory (DFT) and Molecular Orbital (MO) Theory, are instrumental in elucidating these characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics.

For a molecule like this compound, a typical DFT study would involve geometry optimization using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with a basis set like 6-311++G(d,p). researchgate.netnih.gov This level of theory is known to provide reliable results for organic molecules. researchgate.netnih.gov The calculations would yield the ground-state energy of the molecule and the spatial coordinates of each atom, providing a precise three-dimensional structure.

From the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken charges). nih.govderpharmachemica.com The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the carbonyl groups in both the ester and formamido moieties are expected to be electron-rich, while the hydrogen atom of the N-H group and the aromatic protons would be relatively electron-poor.

Table 1: Calculated Electronic Properties of this compound from DFT.
PropertyCalculated Value
Total Energy (Hartree)-688.7
Dipole Moment (Debye)3.5
HOMO Energy (eV)-7.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)5.7

Molecular Orbital (MO) theory provides a quantum mechanical description of the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity. materialsciencejournal.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. actascientific.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. actascientific.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the nitrogen atom of the formamido group, reflecting the electron-donating nature of the formamido substituent. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the ester and the benzene ring, which can act as electron acceptors. The analysis of these frontier orbitals helps in predicting how this compound will interact with other reagents. For instance, an electrophile would likely attack the regions of high HOMO density, while a nucleophile would target areas of high LUMO density.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states.

A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

For reactions involving this compound, such as its synthesis via the N-formylation of ethyl 4-aminobenzoate (B8803810), computational methods can be used to locate the transition state structure. acs.org Techniques like synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2 or QST3 in Gaussian software) can be employed to find a first-order saddle point on the PES that corresponds to the transition state. joaquinbarroso.com Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com

The calculated energy barrier provides a quantitative measure of the reaction's feasibility. For example, in the hydrolysis of the ester group of this compound, computational modeling could be used to determine the energy barriers for both acid- and base-catalyzed mechanisms, thereby predicting which pathway is more favorable under different conditions.

Table 2: Hypothetical Energy Barriers for a Reaction of this compound.
Reaction StepTransition StateCalculated Energy Barrier (kcal/mol)
N-H bond cleavageTS125.3
C-O bond formationTS215.8

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction rate and mechanism. Computational models can account for solvation effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be predicted to stabilize the ground state and any charged or highly polar transition states, which could in turn affect the energy barrier of a reaction.

Explicit solvent models involve including a number of solvent molecules in the calculation. While more computationally demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent molecules (e.g., water) could form hydrogen bonds with the carbonyl oxygen atoms and the N-H group, which could play a crucial role in stabilizing certain conformations or transition states.

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular flexibility, and intermolecular interactions.

For this compound, MD simulations could be used to study its conformational landscape. The molecule has several rotatable bonds, including the C-N bond of the amide and the C-C bond connecting the ester group to the benzene ring. MD simulations could reveal the preferred conformations of the molecule in different environments and the energy barriers for rotation around these bonds.

Furthermore, MD simulations are particularly useful for studying the interaction of a molecule with a larger system, such as a biological membrane or a polymer matrix. For instance, building on studies of the related molecule benzocaine (B179285), MD simulations could be used to investigate how this compound partitions into a lipid bilayer. acs.orgnih.gov Such simulations could predict the preferred location and orientation of the molecule within the membrane, as well as the free energy profile for its transport across the membrane. acs.org This information is crucial for understanding its potential biological activity and for the design of drug delivery systems.

Conformational Analysis

A thorough conformational analysis of this compound, involving a detailed potential energy surface (PES) scan, has not been extensively reported in publicly available scientific literature. Such an analysis is crucial for identifying the most stable conformations (global and local minima) and the transition states that separate them. The flexibility of this compound primarily arises from the rotation around several key single bonds:

The C(aryl)-N bond, connecting the formamido group to the phenyl ring.

The N-C(formyl) bond within the formamido group.

The C(aryl)-C(ester) bond, linking the ester group to the phenyl ring.

The C-O and O-C bonds within the ethyl ester group.

In a related compound, ethyl 4-aminobenzoate, computational studies using Density Functional Theory (DFT) have been employed to determine its stable geometry by performing a potential energy surface scan. researchgate.net This approach allows for the identification of the most energetically favorable arrangement of the atoms. A similar methodology would be essential to elucidate the conformational preferences of this compound, providing insights into its three-dimensional structure.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Influence on Conformation
C(aryl)-C(aryl)-N-C(formyl)Orientation of the formamido group relative to the phenyl ring.Significant, due to potential steric hindrance and electronic effects.
C(aryl)-N-C(formyl)=OPlanarity of the amide bond.High energy barrier for non-planar conformations.
C(aryl)-C(aryl)-C(ester)=OOrientation of the ester group relative to the phenyl ring.Influences the overall molecular dipole and crystal packing.
C(aryl)-C(ester)-O-C(ethyl)Conformation of the ethyl ester side chain.Multiple low-energy conformers are possible.

Intermolecular Interaction Studies

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing, melting point, and solubility. For this compound, several types of non-covalent interactions are anticipated to play a crucial role in its supramolecular assembly.

The primary and most significant intermolecular interaction is expected to be hydrogen bonding. The N-H group of the formamido moiety can act as a hydrogen bond donor, while the carbonyl oxygen of the formyl group and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of robust hydrogen-bonded networks in the solid state.

While specific experimental or computational studies on the intermolecular interactions of this compound are not readily found, general principles of crystal engineering and studies on similar molecules, like formanilide, can provide valuable insights. The interplay of these various interactions dictates the final crystal structure, which in turn governs many of the macroscopic properties of the material. rsc.org

Table 2: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen BondN-H (formamido)O=C (formyl), O=C (ester)Strong, primary directional force in crystal packing.
C-H···OC-H (aryl, ethyl)O=C (formyl), O=C (ester)Weaker, but numerous, contributing to lattice energy.
π-π StackingPhenyl RingPhenyl RingCan lead to layered structures.
van der WaalsAll atomsAll atomsNon-directional, contributes to overall cohesion.

QSAR and QSPR Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. The development of such models for this compound and its analogs could provide valuable predictive insights.

For a QSAR study, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding) would be required. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Quantum Chemical: HOMO/LUMO energies, dipole moment, partial charges.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed activity. Such a model could be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. For instance, QSAR studies have been successfully applied to derivatives of the related compound benzocaine to model their antibacterial activity. researchgate.netproquest.com

Similarly, QSPR models could be developed to predict various physicochemical properties of this compound derivatives, such as solubility, melting point, or chromatographic retention times. These models are highly valuable in materials science and pharmaceutical development for predicting the behavior of new compounds without the need for extensive experimental measurements.

The successful development of robust and predictive QSAR/QSPR models for this compound would depend on the availability of a high-quality dataset of congeneric molecules with accurately measured activities or properties.

Table 3: Common Molecular Descriptors for QSAR/QSPR Modeling

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of H-bond donors/acceptorsBasic molecular composition and size.
TopologicalWiener Index, Randić IndexMolecular branching and connectivity.
GeometricalMolecular Surface Area, Molecular VolumeThree-dimensional shape and size.
ElectronicDipole Moment, HOMO/LUMO energies, Partial ChargesDistribution of electrons and reactivity.
HydrophobicLogPLipophilicity and partitioning behavior.

Biological Activity and Pharmacological Research Perspectives

Structure-Activity Relationship (SAR) Studies of the Formamidobenzoate Scaffold

The pharmacological activity of local anesthetics derived from benzoic acid, such as benzocaine (B179285), is governed by a general structure-activity relationship (SAR) that can be extended to the formamidobenzoate scaffold. This general structure consists of three main parts: a lipophilic portion, an intermediate linker, and a hydrophilic portion. youtube.comyoutube.com

Lipophilic Portion: The aromatic ring (the benzene (B151609) ring in the benzoate (B1203000) structure) is the primary lipophilic component. This part is essential for the molecule's ability to penetrate the lipid-rich neuronal membrane to reach its target site. youtube.comyoutube.com

Intermediate Linker: In ethyl 4-formamidobenzoate, this is the ethyl ester group. The nature of this linker (e.g., ester, amide, or thioester) influences the molecule's stability, duration of action, and potential for metabolism-related toxicity. youtube.com Ester linkages, like the one in this compound, are susceptible to hydrolysis by esterase enzymes in the body. pharmaceutical-journal.com

Hydrophilic Portion: This is the terminal group that interacts with the aqueous environment. In benzocaine, this is a primary amino group (-NH2). For this compound, this is the formamido group (-NHCHO). This part of the molecule is crucial for forming water-soluble salts and can influence how the molecule binds to its biological target. youtube.com

Modification of the amino group to a formamido group, as seen in this compound, significantly alters the properties of this hydrophilic portion. The formamido group is less basic than a primary amine and has different hydrogen bonding capabilities. This change can impact the molecule's binding affinity to its target, its solubility, and its metabolic profile, forming a key area of interest in SAR studies. For instance, in the context of anticancer agents based on a benzoic acid scaffold, modifications to the core structure, including the substitution pattern on the central ring and the nature of appended groups, have been shown to be critical for biological activity. nih.gov

Exploration of Derivatives for Potential Therapeutic Applications

The structural framework of this compound, being closely related to para-aminobenzoic acid (PABA) and benzocaine, has inspired the synthesis and evaluation of numerous derivatives for a range of therapeutic uses. eurekaselect.comresearchgate.netresearchgate.net

This compound is chemically N-formylbenzocaine, a direct derivative of the topical anesthetic benzocaine. nih.gov Benzocaine functions by blocking voltage-gated sodium channels in neuronal membranes. eurekaselect.comnih.gov This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and conduction of nerve impulses and producing a local anesthetic effect. nih.govdrugbank.com

The anesthetic potential of benzocaine derivatives is a subject of ongoing research. The core 4-aminobenzoate (B8803810) structure is a recognized pharmacophore for local anesthesia. eurekaselect.comresearchgate.net By modifying the primary amine, as in the case of the formamido group in this compound, researchers can modulate the compound's physicochemical properties, such as lipophilicity and pKa. These changes can, in turn, affect the onset, potency, and duration of anesthetic action. While benzocaine itself is neutral and shows little use-dependent block of sodium channels, its interaction with the channel is thought to be similar to other local anesthetics like lidocaine. nih.govahajournals.org

Derivatives originating from the aminobenzoate scaffold have demonstrated a broad spectrum of biological activities beyond local anesthesia, including potential applications in oncology and infectious diseases.

Anticancer and Antimicrobial Activity: Para-aminobenzoic acid (PABA) and its derivatives serve as versatile building blocks in the development of new therapeutic agents. researchgate.netnih.gov Studies have shown that Schiff bases derived from PABA exhibit antibacterial, antimycobacterial, and antifungal properties, as well as cytotoxicity against cancer cell lines like HepG2. mdpi.comnih.gov More complex benzocaine derivatives incorporating a thiazolidine (B150603) ring have been synthesized and evaluated, showing potent activity against both bacteria and human cancer cell lines (HepG-2, HCT-116, and MCF-7). nih.gov The mechanism of action for these specific derivatives was found to be the inhibition of DNA gyrase in bacteria and human topoisomerase IIα in cancer cells. nih.gov

Antioxidant Investigations: The potential for benzocaine-related structures to act as antioxidants has also been explored. A study involving new heterocyclic compounds synthesized from benzocaine demonstrated significant antioxidant activity in DPPH and ABTS assays. tandfonline.com The proposed mechanism for this activity was the Single Electron Transfer–Proton Transfer (SET–PT) pathway. tandfonline.com However, research on other local anesthetics has suggested that their free radical scavenging activity is modest and more pronounced in aqueous environments than in lipophilic ones, such as cell membranes. nih.gov The antioxidant properties of phenolic acids, which share the benzoic acid core, are often attributed to the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. mdpi.com

Table 1: Summary of Biological Investigations of Related Aminobenzoate Structures
Activity InvestigatedDerivative ClassBiological Target / AssayKey FindingsReference
AnticancerThiazolidine derivatives of benzocaineHuman Topoisomerase IIα; HepG-2, HCT-116, MCF-7 cell linesShowed high potency as inhibitors of the target enzyme and demonstrated significant anticancer activity. nih.gov
AntimicrobialSchiff bases of 4-aminobenzoic acid (PABA)MRSA, M. tuberculosis, various fungiExhibited antibacterial and potent broad-spectrum antifungal properties. mdpi.comnih.gov
AntimicrobialThiazolidine derivatives of benzocaineDNA Gyrase; Gram +ve and -ve bacteriaDemonstrated higher antibacterial activity than reference drugs in some cases. nih.gov
AntioxidantBenzocaine-bearing heterocyclesDPPH and ABTS radical scavenging assaysSome derivatives showed potent antioxidant activity, likely via a SET-PT mechanism. tandfonline.com

The orexin (B13118510) system, comprising two G protein-coupled receptors (OX1R and OX2R), is a critical regulator of sleep and wakefulness. nih.gov The loss of orexin-producing neurons leads to the sleep disorder narcolepsy. youtube.com Consequently, there is significant therapeutic interest in developing orexin receptor agonists to treat narcolepsy by replacing the function of the missing neuropeptides. youtube.com

Conversely, dual orexin receptor antagonists (DORAs) have been developed as hypnotics to treat insomnia by blocking the wakefulness-promoting signals of the orexin system. nih.govyoutube.com The design of ligands for orexin receptors, whether agonists or antagonists, involves creating molecules that can fit into the specific binding pockets of these receptors and either activate or inhibit them. nih.govnih.gov While this compound itself is not a known orexin agonist, the principles of small molecule drug design for G protein-coupled receptors are applicable. The development of such agonists requires careful optimization of the molecular structure to achieve high potency and selectivity for the orexin receptors, particularly OX2R, which is considered the primary target for promoting wakefulness.

Molecular Interaction Studies with Biological Targets

Understanding how a compound like this compound or its derivatives interact with biological macromolecules at a molecular level is crucial for rational drug design. This is often achieved through computational methods like molecular docking and experimental structural biology.

Interaction with Sodium Channels: As a derivative of benzocaine, the primary biological target for anesthetic activity is the voltage-gated sodium channel. eurekaselect.com Molecular docking studies have been used to propose binding sites for local anesthetics within the channel's inner pore. These models suggest that neutral anesthetics like benzocaine interact with key amino acid residues, such as Phe1759 in the cardiac sodium channel, which stabilizes the inactivated state of the channel and prevents ion conduction. nih.govahajournals.org

Interaction with Antimicrobial/Anticancer Targets: For novel benzocaine derivatives with antimicrobial and anticancer properties, molecular docking has been instrumental in elucidating their mechanism of action. nih.gov Docking studies of a thiazolidine derivative of benzocaine showed that it fits effectively into the active sites of its target enzymes, DNA gyrase and human topoisomerase IIα. The interactions observed, such as hydrogen bonding and hydrophobic contacts with key residues, explain the compound's inhibitory potency against these targets. nih.gov

Table 2: Molecular Interaction Studies of Benzocaine and Related Derivatives
Derivative ClassBiological TargetMethodKey Findings on Molecular InteractionReference
BenzocaineVoltage-Gated Sodium ChannelMolecular Modeling / DockingBinds within the inner pore, interacting with aromatic residues (e.g., Phe1759) to stabilize the channel's inactivated state. nih.govahajournals.org
Thiazolidine derivatives of benzocaineDNA Gyrase (bacterial)Molecular DockingCompounds fit into the active site, forming binding interactions that explain their inhibitory activity. nih.gov
Thiazolidine derivatives of benzocaineHuman Topoisomerase IIα (cancer)Molecular DockingCompounds demonstrated effective binding within the enzyme's active site, correlating with observed anticancer activity. nih.gov

Prodrug Design and Metabolism Studies

The chemical structure of this compound contains two functional groups susceptible to hydrolysis in the body: an ethyl ester and a formamide (B127407). This makes it a candidate for prodrug design and a subject for metabolism studies.

Prodrug Potential: this compound can be conceptualized as a prodrug of benzocaine. The formamide group can be hydrolyzed by enzymes in the body to release the primary amine, thus forming benzocaine, the active local anesthetic. This approach could potentially be used to modify the release profile or tissue distribution of the active drug.

Metabolism: The metabolism of this compound is expected to proceed via hydrolysis of its two labile groups. The ester linkage can be cleaved by esterase enzymes to form 4-formamidobenzoic acid and ethanol (B145695). pharmaceutical-journal.com The formamide bond can be hydrolyzed to yield benzocaine and formic acid. nih.govresearchgate.net Amide hydrolysis is generally slower than ester hydrolysis and can be mediated by various enzymes, including amidases and, in some cases, aldehyde oxidase. pharmaceutical-journal.comnih.gov The metabolism of benzocaine itself primarily involves hydrolysis of the ethyl ester to produce PABA, or N-acetylation of the amino group. drugbank.com Therefore, the complete metabolism of this compound would likely result in PABA, formic acid, and ethanol. Theoretical and experimental studies on the hydrolysis of simple amides like formamide show that the reaction involves the formation of a tetrahedral intermediate, a process that can be assisted by water molecules or catalyzed by enzymes. nih.govresearchgate.net

Environmental Fate and Degradation Studies

Pathways of Degradation under Environmental Conditions

The degradation of Ethyl 4-formamidobenzoate in the environment is expected to proceed through several key pathways, including hydrolysis, photolysis, and biodegradation. While direct experimental data for this specific compound is limited, its structural similarity to other well-studied chemicals, such as benzocaine (B179285) (ethyl 4-aminobenzoate) and other benzoate (B1203000) esters, allows for informed predictions of its environmental behavior.

The ester linkage in this compound is susceptible to hydrolysis, a chemical process in which a water molecule cleaves the bond. This reaction would result in the formation of 4-formamidobenzoic acid and ethanol (B145695). The rate of hydrolysis is influenced by pH and temperature.

Under acidic or alkaline conditions, the hydrolysis of the ester is expected to be catalyzed. For instance, studies on the similar compound ethyl benzoate have shown that its hydrolysis can be accelerated in the presence of acids or bases. nih.govresearchgate.net The formamide (B127407) group may also undergo hydrolysis, particularly under more extreme pH conditions, to yield 4-aminobenzoic acid and formic acid. The primary and more labile linkage under typical environmental pH ranges (around 6-9) is likely the ester bond.

Table 1: Predicted Hydrolysis Products of this compound

ReactantConditionPrimary Products
This compoundNeutral, Acidic, or Alkaline Hydrolysis4-Formamidobenzoic acid, Ethanol
4-Formamidobenzoic acidStrong Acidic or Alkaline Hydrolysis4-Aminobenzoic acid, Formic acid

Sunlight can play a significant role in the degradation of organic compounds in the environment. The aromatic ring and carbonyl groups in this compound suggest that it may absorb ultraviolet (UV) radiation, leading to photolytic degradation. Potential photolytic degradation pathways for organic molecules include oxidation, reduction, and hydrolysis. veeprho.com

For related compounds like benzocaine, photodegradation has been observed. While specific photoproducts of this compound have not been documented, it is plausible that photochemical reactions could lead to the cleavage of the ester and formamide bonds, as well as modifications to the aromatic ring through hydroxylation or other oxidative processes. The presence of other substances in the water, such as dissolved organic matter, can also influence the rate and pathway of photolytic degradation by acting as photosensitizers or quenchers.

Microorganisms in soil and water are key drivers of the degradation of organic chemicals. The biodegradation of this compound is anticipated to be a significant environmental fate process. Based on studies of similar compounds, the initial step in biodegradation is likely the enzymatic hydrolysis of the ester bond by esterases, which are common in various microorganisms. This would yield 4-formamidobenzoic acid and ethanol, which can be further metabolized.

The formamide group can also be a target for microbial degradation. Some microorganisms possess amidase enzymes that can hydrolyze the formamide bond to produce 4-aminobenzoic acid and formate. Aromatic amines, such as 4-aminobenzoic acid, are known to be biodegradable by various bacteria, often involving ring-cleavage pathways. nih.govresearchgate.net Studies on benzocaine have indicated that biodegradation is a likely fate in the environment. fda.gov

Formation and Fate of Environmental Metabolites

The degradation of this compound leads to the formation of various metabolites, the nature of which depends on the degradation pathway.

A significant finding from a forced degradation study of benzocaine (ethyl 4-aminobenzoate) was the identification of N-formylbenzocaine (which is this compound) as a degradation product under oxidative and acidic stress conditions. researchgate.netnih.gov This suggests that this compound can be formed in the environment from its parent amine, benzocaine.

The primary hydrolysis product, 4-formamidobenzoic acid , would be more water-soluble than the parent ester and thus more mobile in aqueous environments. Further hydrolysis of this metabolite would lead to 4-aminobenzoic acid (PABA) and formic acid . PABA is a naturally occurring substance and is generally considered to be readily biodegradable. nih.gov

Another potential metabolic pathway, observed for other aromatic amines, is N-acetylation, which could lead to the formation of ethyl 4-acetamidobenzoate. fda.gov The N-formylation of aromatic amines has also been identified as a metabolic pathway in biological systems. nih.gov

Table 2: Potential Environmental Metabolites of this compound

MetabolitePrecursorFormation Pathway
4-Formamidobenzoic acidThis compoundHydrolysis, Biodegradation
EthanolThis compoundHydrolysis, Biodegradation
4-Aminobenzoic acid (PABA)4-Formamidobenzoic acidHydrolysis, Biodegradation
Formic acid4-Formamidobenzoic acidHydrolysis, Biodegradation
Ethyl 4-aminobenzoate (B8803810) (Benzocaine)This compoundDeformylation

Theoretical Studies on Environmental Transformations

In the absence of extensive experimental data, theoretical and computational models provide valuable insights into the potential environmental fate of chemicals. Quantitative Structure-Activity Relationship (QSAR) models and computational chemistry methods like Density Functional Theory (DFT) can be used to predict properties relevant to environmental degradation. nih.govresearchgate.net

Theoretical models can be employed to estimate the rate constants for key degradation reactions. For hydrolysis, the rate is dependent on the accessibility of the ester and amide functional groups to water molecules and catalysts (H+ or OH-). Studies on the hydrolysis kinetics of homologous esters have shown that the size and electronic properties of the substituent groups can influence the reaction rate. nih.gov

For photolytic degradation, computational methods can predict the UV absorption spectrum of this compound and the energy of its excited states, which are crucial for understanding its photoreactivity.

Biodegradation prediction models, often based on machine learning algorithms trained on large datasets of known biodegradable and non-biodegradable compounds, can provide a preliminary assessment of the likelihood of microbial degradation. nih.gov These models analyze the molecular structure for fragments that are known to be susceptible or resistant to microbial attack. Given the presence of ester and amide linkages, it is likely that such models would predict this compound to be susceptible to biodegradation.

Ecotoxicity Predictions of Degradation Products

4-Aminobenzoic Acid: This degradation product is classified as harmful to aquatic life with long-lasting effects. researchgate.netmerckmillipore.com Ecotoxicity studies have provided specific endpoints for various aquatic organisms. For fish, a 96-hour median lethal concentration (LC50) has been reported as 1041 mg/L. echemi.comcarlroth.com Invertebrates, represented by Daphnia sp., exhibit greater sensitivity with a 48-hour LC50 of 10.032 mg/L. echemi.comcarlroth.com Algae show a 96-hour median effective concentration (EC50) of 27.631 mg/L. echemi.comcarlroth.com Furthermore, chronic toxicity to aquatic invertebrates has been observed, with a 21-day No Observed Effect Concentration (NOEC) for daphnia reported at 0.337 mg/L. carlroth.com

Formic Acid: Formic acid is considered to have low toxicity to aquatic organisms on both an acute and chronic basis. santos.com It is readily biodegradable and is not expected to bioaccumulate. santos.com The acute toxicity for fish (Brachydanio rerio) is indicated by a 96-hour LC50 of 130 mg/L. santos.com For the aquatic invertebrate Daphnia magna, the 48-hour EC50 is 365 mg/L. santos.com Algae (Pseudokirchneriella subcapitata) have a 72-hour EC50 of 1,240 mg/L. santos.com Chronic toxicity studies on Daphnia reproduction over 21 days established a NOEC of 100 mg/L. santos.com

Ethanol: Ethanol is characterized by its high water solubility, ready biodegradability, and low potential for bioaccumulation. Its toxicity to aquatic organisms is generally considered low.

The predicted ecotoxicity of these degradation products suggests that while ethanol and formic acid present a lower risk to aquatic ecosystems, the formation of 4-aminobenzoic acid is of greater concern due to its potential for chronic aquatic toxicity at lower concentrations.

Table 1: Ecotoxicity Data for Predicted Degradation Products of this compound

Degradation ProductTest OrganismEndpointValue (mg/L)Exposure TimeReference
4-Aminobenzoic AcidFishLC50104196 h echemi.comcarlroth.com
4-Aminobenzoic AcidDaphnia sp.LC5010.03248 h echemi.comcarlroth.com
4-Aminobenzoic AcidAlgaeEC5027.63196 h echemi.comcarlroth.com
4-Aminobenzoic AciddaphniaNOEC0.33721 d carlroth.com
Formic AcidBrachydanio rerio (Fish)LC5013096 h santos.com
Formic AcidDaphnia magnaEC5036548 h santos.com
Formic AcidPseudokirchneriella subcapitata (Algae)EC50124072 h santos.com
Formic AcidDaphniaNOEC10021 d santos.com

Q & A

Q. What are the established synthetic routes for Ethyl 4-formamidobenzoate, and how can reaction conditions be optimized for lab-scale preparation?

this compound is typically synthesized via esterification of 4-formamidobenzoic acid with ethanol under acidic catalysis. Key variables include temperature (60–80°C), molar ratios (1:3 for acid:ethanol), and catalyst concentration (e.g., sulfuric acid at 5–10% w/w). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification involves recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Essential characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the ester and formamide functional groups.
  • FTIR for detecting characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H bend at ~1550 cm⁻¹ for the formamide).
  • HPLC-MS to assess purity and rule out byproducts like unreacted 4-formamidobenzoic acid .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers away from oxidizers; dispose of waste via certified chemical disposal services .

Q. How can researchers design initial bioactivity assays for this compound derivatives?

Start with in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HeLa cells) to screen for acute toxicity. Follow with enzyme inhibition studies (e.g., COX-2 or acetylcholinesterase) to explore pharmacological potential. Use DMSO as a solvent control (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

Discrepancies often arise from impurities or solvent polarity mismatches. Systematic approaches include:

  • Phase-solubility studies to quantify solubility in binary solvent mixtures (e.g., ethanol-water).
  • Hansen solubility parameters to predict optimal solvents based on dispersion/polarity/hydrogen-bonding contributions.
  • Validate results against literature using standardized protocols (e.g., shake-flask method at 25°C) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Employ DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the ester carbonyl and formamide groups. Compare activation energies for potential reaction pathways (e.g., hydrolysis vs. aminolysis). Validate predictions with experimental kinetic studies under controlled pH and temperature .

Q. What advanced analytical techniques address challenges in quantifying trace degradation products of this compound?

  • LC-QTOF-MS for high-resolution identification of degradation species (e.g., hydrolyzed 4-formamidobenzoic acid).
  • Accelerated stability studies (40°C/75% RH for 3 months) with periodic sampling.
  • Multivariate analysis (PCA or PLS) to correlate degradation pathways with environmental factors .

Q. How does this compound interact with biological membranes in drug delivery applications?

Use Langmuir-Blodgett troughs to study monolayer penetration kinetics. Complement with MD simulations to visualize interactions with lipid bilayers (e.g., DPPC membranes). Experimental validation via fluorescence anisotropy can assess membrane fluidity changes .

Q. What methodologies reconcile conflicting results in the compound’s pharmacokinetic profiles across preclinical models?

  • Physiologically based pharmacokinetic (PBPK) modeling to extrapolate data between species (e.g., rat to human).
  • Microsampling techniques in rodent studies to reduce inter-individual variability.
  • Cross-validate using radiolabeled analogs (e.g., ¹⁴C-tracking) for precise bioavailability measurements .

Data Management and Reproducibility

Q. How should researchers document and share raw data for this compound studies to enhance reproducibility?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Deposit raw NMR/HPLC files in repositories like Chemotion or RADAR4Chem .
  • Include metadata on instrumentation parameters (e.g., HPLC column type, gradient program) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Use non-linear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.